molecular formula C14H16N6O B2417255 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide CAS No. 2034360-78-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide

Cat. No.: B2417255
CAS No.: 2034360-78-4
M. Wt: 284.323
InChI Key: IQMSUROUAMMXKC-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with an azetidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the azetidine carboxamide group.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Pyrimidine Intermediate: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Azetidine Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their kinase inhibitory activity.

    Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit various biological activities, including anticancer and antiviral properties.

Uniqueness

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide is unique due to its specific combination of pyrazole, pyrimidine, and azetidine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-cyclopropyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c21-14(18-11-2-3-11)10-7-19(8-10)12-6-13(16-9-15-12)20-5-1-4-17-20/h1,4-6,9-11H,2-3,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMSUROUAMMXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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